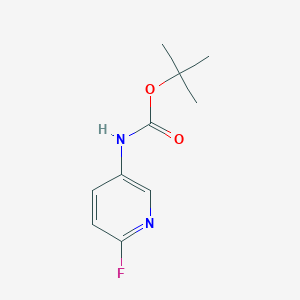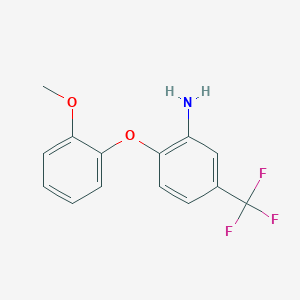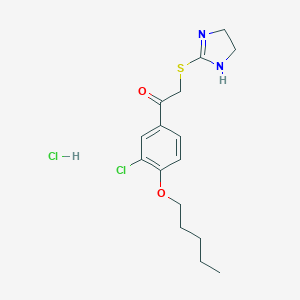
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride is not fully understood. However, studies suggest that the compound exerts its pharmacological effects by modulating specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways.
生化和生理效应
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has been shown to have various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the significant advantages of using Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for specific molecular targets, making it an ideal candidate for studying the mechanism of action of various drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride. One of the significant future directions is the development of new drugs based on the compound's structure. The compound has shown promising results in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, future research may focus on the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, future research may focus on the compound's mechanism of action, which may lead to a better understanding of its pharmacological effects and potential applications.
合成方法
The synthesis of Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride involves a series of chemical reactions. The starting materials used in the synthesis include 3-chloro-4-(pentyloxy)aniline, 2-mercaptoimidazole, and ethyl chloroacetate. The synthesis process involves the condensation of 3-chloro-4-(pentyloxy)aniline with 2-mercaptoimidazole to form the intermediate compound, which is then reacted with ethyl chloroacetate to yield Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride.
科学研究应用
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
160518-37-6 |
|---|---|
产品名称 |
Ethanone, 1-(3-chloro-4-(pentyloxy)phenyl)-2-((4,5-dihydro-1H-imidazol-2-yl)thio)-, monohydrochloride |
分子式 |
C16H22Cl2N2O2S |
分子量 |
377.3 g/mol |
IUPAC 名称 |
1-(3-chloro-4-pentoxyphenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-2-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19-16;/h5-6,10H,2-4,7-9,11H2,1H3,(H,18,19);1H |
InChI 键 |
WFNYYRSQSOWGNL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2)Cl.Cl |
其他 CAS 编号 |
160518-37-6 |
同义词 |
1-(3-chloro-4-pentoxy-phenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl) ethanone hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
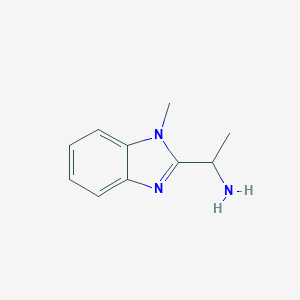
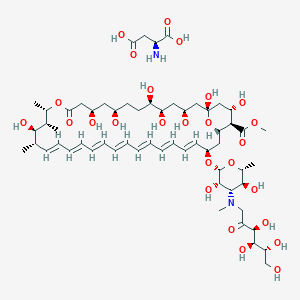
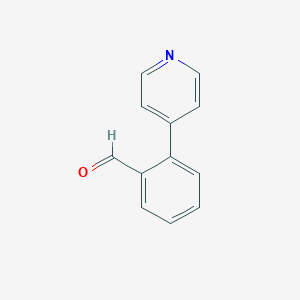
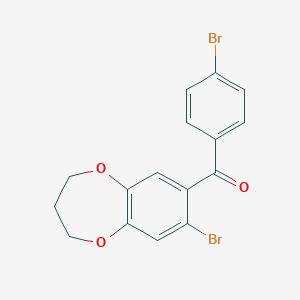
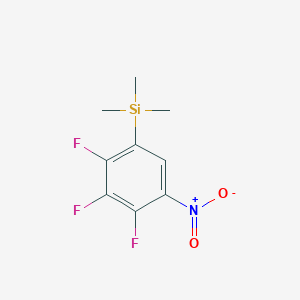
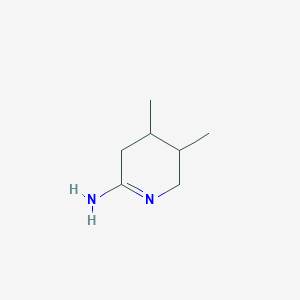
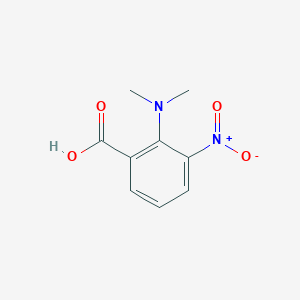
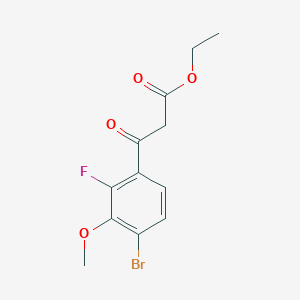
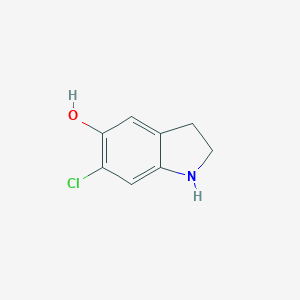
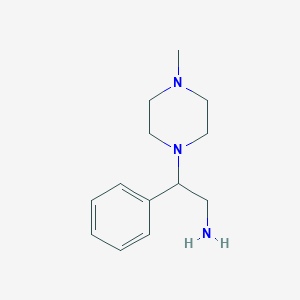
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
